molecular formula C19H23NO4 B14862206 2-((Tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid

2-((Tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid

Cat. No.: B14862206
M. Wt: 329.4 g/mol
InChI Key: NJBRIISKLYUGBL-UHFFFAOYSA-N
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Description

2-((Tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a naphthyl group attached to the butanoic acid chain. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The naphthyl group can be introduced through a Friedel-Crafts acylation reaction using naphthalene and an appropriate acyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: 2-((tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanol.

    Substitution: 2-amino-4-(naphthalen-1-yl)butanoic acid.

Scientific Research Applications

2-((Tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid involves its interaction with various molecular targets and pathways. The Boc protecting group provides stability during chemical reactions, allowing for selective deprotection under specific conditions. The naphthyl group can participate in π-π interactions and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a naphthyl group.

    2-((tert-Butoxycarbonyl)amino)-4-(2-naphthyl)butanoic acid: Similar structure but with a 2-naphthyl group instead of a 1-naphthyl group.

Uniqueness

2-((Tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid is unique due to the presence of the 1-naphthyl group, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior.

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-1-ylbutanoic acid

InChI

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-16(17(21)22)12-11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10,16H,11-12H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

NJBRIISKLYUGBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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